Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate

Description

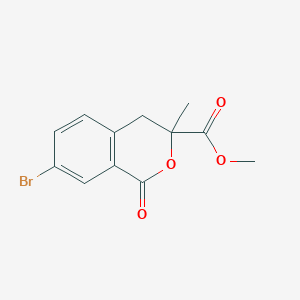

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is a bicyclic heterocyclic compound featuring an isochromane core (a benzopyran derivative) with a methyl ester group at position 3, a bromine substituent at position 7, and a methyl group at position 3. Its molecular formula is C₁₂H₁₁BrO₄, with a molecular weight of 299.12 g/mol (estimated based on the chloro analog’s data ).

Properties

IUPAC Name |

methyl 7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHPOQPIVYNBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate typically involves the bromination of a precursor isochromane compound followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting brominated intermediate is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isochromane Derivatives

Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate

- Molecular Formula : C₁₂H₁₁ClO₄

- Molecular Weight : 254.67 g/mol

- Key Differences: Replacing bromine with chlorine reduces molecular weight by ~44.45 g/mol.

- Applications : Chloro analogs are often preferred for cost-effective synthesis but may require harsher conditions for cross-coupling due to weaker C–Cl bond activation .

Ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylate

Core Structure Variations

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₇H₁₆BrClNO₅

- Key Differences: Indole core: Replaces the oxygen-containing isochromane with a nitrogen-containing aromatic system, altering electronic properties (e.g., indole’s electron-rich nature).

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Functional Group and Positional Isomerism

Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

- Core Structure : Coumarin (chromen-2-one) vs. isochromane.

- Key Differences: Diethylamino group: Strong electron-donating effect, shifting UV-Vis absorption maxima compared to halogenated derivatives. Lactone ring: Enhances stability under acidic conditions compared to ester-containing isochromanes .

Comparative Data Table

Research Findings and Trends

- Halogen Effects : Bromine in the target compound offers superior reactivity in metal-catalyzed cross-coupling reactions compared to chlorine , but may increase toxicity risks.

- Ester Group Influence : Methyl esters provide a balance between lipophilicity and metabolic stability, whereas ethyl esters enhance membrane permeability .

- Core Structure Impact : Isochromanes exhibit higher oxidative stability compared to indoles, which are prone to electrophilic attack at the pyrrole ring .

Biological Activity

Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is a compound of interest due to its potential biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 269.09 g/mol

- CAS Number : 885279-52-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens.

- Anticancer Effects : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses in vitro.

Anticancer Activity

A study investigating the effects of this compound on cancer cell lines revealed significant cytotoxic effects. The compound was tested against several human cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation via apoptosis pathway |

The mechanism was primarily attributed to the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Treatment Condition | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Compound Treatment | 150 | 100 |

The results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

-

Case Study on Anticancer Activity

- Objective : Evaluate the anticancer potential in vivo.

- Methodology : Mice were treated with this compound prior to tumor implantation.

- Results : The treated group exhibited a significant reduction in tumor size compared to the control group, indicating effective tumor suppression.

-

Case Study on Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory activity in a rat model of arthritis.

- Methodology : Rats were administered the compound daily for two weeks.

- Results : Marked reduction in joint swelling and inflammatory markers was observed, supporting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.